SQ609 - 627052-25-9

SQ609

Catalog Number: EVT-3564468
CAS Number: 627052-25-9
Molecular Formula: C22H38N2O
Molecular Weight: 346.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SQ609 involves several key steps focusing on the dipiperidine scaffold. The compound was developed through a structure-activity relationship approach, where over 300 new dipiperidine derivatives were synthesized and screened for biological activity. The essential structural element identified was the (piperidin-4-ylmethyl)piperidine framework, which was crucial for maintaining antibacterial activity.

The synthesis process typically includes:

  • Formation of the dipiperidine scaffold: This involves coupling reactions to link two piperidine units.
  • Optimization of substituents: Various hydrophobic and hydrophilic groups were introduced to enhance bioavailability and efficacy.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry were employed to confirm the structure of SQ609 and its purity .
Molecular Structure Analysis

SQ609 has the molecular formula C22H38N2OC_{22}H_{38}N_{2}O and a molecular weight of approximately 346.55 g/mol. The compound features a dipiperidine core structure with additional functional groups that contribute to its biological activity.

Structural Details:

  • Piperidine Rings: The compound contains two piperidine rings, which are crucial for its interaction with biological targets.
  • Functional Groups: The presence of carbonyl groups enhances its lipophilicity, facilitating better penetration through bacterial cell walls.

The three-dimensional structure can be analyzed using computational modeling techniques, allowing researchers to predict its interactions with target proteins .

Chemical Reactions Analysis

SQ609 undergoes various chemical reactions that are critical for its activity against Mycobacterium tuberculosis. Key reactions include:

  • Binding Interactions: SQ609 interacts with specific enzymes or proteins involved in the metabolic processes of Mtb, inhibiting their function.
  • Metabolic Stability: The compound's structure allows it to resist metabolic degradation, prolonging its therapeutic effects.

In vitro studies have shown that SQ609 can inhibit more than 90% of intracellular bacterial growth at concentrations as low as 4 µg/ml in infected macrophages .

Mechanism of Action

The mechanism by which SQ609 exerts its antimicrobial effects primarily involves:

  • Inhibition of Cell Wall Synthesis: SQ609 interferes with the synthesis of mycolic acids, essential components of the bacterial cell wall in Mycobacterium tuberculosis.
  • Disruption of Metabolic Pathways: By binding to specific targets within the bacterium, SQ609 disrupts critical metabolic pathways necessary for bacterial survival and replication.

Data from preclinical studies indicate that treatment with SQ609 not only reduces bacterial load but also prevents weight loss in infected mice, suggesting a robust therapeutic profile .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: SQ609 is typically presented as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and has moderate solubility in water.

Chemical Properties:

  • Stability: SQ609 exhibits good stability under physiological conditions.
  • Log P Value: The calculated log P (partition coefficient) values range from 1.91 to 3.95, indicating favorable absorption characteristics following oral administration .
Applications

SQ609 has significant potential applications in scientific research and drug development:

  • Antituberculosis Agent: Its primary application is as a therapeutic agent against tuberculosis, particularly resistant strains of Mycobacterium tuberculosis.
  • Research Tool: It serves as a valuable tool in studying the mechanisms of action of antitubercular drugs and can aid in the development of new compounds with improved efficacy.
Introduction to Tuberculosis Chemotherapy and Drug Discovery Challenges

Global Burden of Tuberculosis and Emergence of Multidrug-Resistant Strains

Tuberculosis (TB) remains one of humanity's deadliest infectious diseases, with Mycobacterium tuberculosis (Mtb) causing an estimated 10.6 million new cases and 1.3 million deaths globally in 2022 [6]. The emergence of multidrug-resistant TB (MDR-TB: resistant to isoniazid and rifampicin) and extensively drug-resistant TB (XDR-TB: MDR-TB plus resistance to fluoroquinolones and injectable second-line agents) has catastrophically compromised TB control efforts. In 2022, approximately 410,000 cases of rifampicin-resistant TB (RR-TB) were reported, including 490,000 MDR-TB cases [3] [6]. Particularly alarming are the mortality rates: MDR-TB caused ~170,000 deaths in 2012 [3], while recent data shows only 60% treatment success rates for MDR/XDR-TB even with modern regimens [6]. The synergy between TB and HIV co-infection (1.2 million cases in 2022) further accelerates resistance development [6] [8].

Limitations of Current Antitubercular Therapies and Need for Novel Agents

First-line TB therapy requires a 6-month multidrug regimen (isoniazid, rifampicin, pyrazinamide, ethambutol), while MDR-TB treatment extends to 9–24 months with toxic second-line drugs like aminoglycosides and fluoroquinolones [7] [8]. Three critical limitations drive the need for novel agents:

  • Drug Resistance Mechanisms: Mutations in target genes (katG for isoniazid; rpoB for rifampicin; pncA for pyrazinamide) render drugs ineffective [7] [8].
  • Impermeable Cell Envelope: Mycobacterial mycolic acids form a waxy barrier that restricts drug penetration [6] [8].
  • Dormancy and Persistence: Mtb can enter metabolically inactive states within granulomas, evading drugs targeting replicating bacteria [6] [8].

Table 1: Global Burden of Drug-Resistant TB

Resistance TypeDefinitionEstimated Cases (2022)
Rifampicin-Resistant (RR)Resistance to rifampicin410,000
Multidrug-Resistant (MDR)RR + isoniazid resistance490,000
Extensively Drug-Resistant (XDR)MDR + fluoroquinolone + injectable resistance9.6% of MDR cases

Data compiled from [3] [6]

Role of Combinatorial Chemistry in Anti-TB Drug Discovery

Combinatorial chemistry enables rapid synthesis and screening of structurally diverse compound libraries, accelerating hit identification against Mtb. This approach was pivotal in discovering the dipiperidine scaffold, where systematic variations of amine and carbonyl building blocks generated focused libraries for structure-activity relationship (SAR) studies [1] [9]. For example, Bogatcheva et al. synthesized 313 dipiperidine analogs to optimize antimycobacterial activity, leading to SQ609's identification [1] [5]. This method addresses the "target bottleneck" in TB drug discovery by empirically linking chemical structures to phenotypic activity without requiring pre-validated targets.

Properties

CAS Number

627052-25-9

Product Name

SQ609

IUPAC Name

1-[[1-(1-adamantylmethyl)piperidin-4-yl]methyl]piperidin-4-ol

Molecular Formula

C22H38N2O

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C22H38N2O/c25-21-3-7-23(8-4-21)15-17-1-5-24(6-2-17)16-22-12-18-9-19(13-22)11-20(10-18)14-22/h17-21,25H,1-16H2

InChI Key

YUBKDPOCUHUSLW-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2CCC(CC2)O)CC34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CN(CCC1CN2CCC(CC2)O)CC34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.